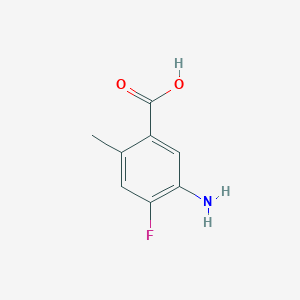

5-Amino-4-fluoro-2-methylbenzoic acid

説明

The exact mass of the compound 5-Amino-4-fluoro-2-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-4-fluoro-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4-fluoro-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-amino-4-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNAZQPORDGVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658085-42-8 | |

| Record name | 5-amino-4-fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 5-Amino-4-fluoro-2-methylbenzoic Acid

Executive Summary

5-Amino-4-fluoro-2-methylbenzoic acid (CAS 658085-42-8) is a high-value pharmacophore scaffold used primarily in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[1][2][3][4] Structurally, it serves as a critical "hinge-binding" or "solvent-front" moiety, offering a specific substitution pattern (2-methyl, 4-fluoro) that modulates steric bulk and metabolic stability compared to its 2-methoxy analogs (e.g., intermediates for Lazertinib).[1]

This guide provides a rigorous technical analysis of its synthesis, characterization, and handling, moving beyond generic catalog data to offer actionable process chemistry insights.

Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | 5-Amino-4-fluoro-2-methylbenzoic acid |

| CAS Number | 658085-42-8 |

| Methyl Ester CAS | 1567119-84-9 (Key derivative) |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| SMILES | CC1=CC(F)=C(N)C=C1C(=O)O |

| Appearance | Off-white to pale yellow crystalline powder |

| pKa (Calculated) | Acid: ~3.8, Amine: ~2.5 |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

Synthetic Route Strategy

The synthesis of 5-amino-4-fluoro-2-methylbenzoic acid requires precise regiochemical control to ensure the amino group is installed at the 5-position relative to the carboxylic acid.[1] The most robust industrial route utilizes Electrophilic Aromatic Substitution (Nitration) followed by Chemoselective Reduction .[1]

Retrosynthetic Analysis

-

Target: 5-Amino-4-fluoro-2-methylbenzoic acid.[1][2][4][5][6][7][8][9][10]

-

Precursor: 4-Fluoro-2-methyl-5-nitrobenzoic acid.[1]

-

Starting Material: 4-Fluoro-2-methylbenzoic acid (CAS 33184-16-6).[1]

Regioselectivity Logic

The starting material, 4-Fluoro-2-methylbenzoic acid, contains three directing groups:

-

-COOH (Position 1): Strong meta-director. Directs to positions 3 and 5.[2][5][7][9]

-

-CH₃ (Position 2): Weak activating ortho/para-director. Para to CH₃ is Position 5.

-

-F (Position 4): Weak deactivating but ortho/para-directing. Ortho to F are Positions 3 and 5.

Visualization of Synthetic Pathway

Caption: Convergent regioselective synthesis via nitration and reduction.

Detailed Experimental Protocol

Step 1: Nitration (Preparation of 4-Fluoro-2-methyl-5-nitrobenzoic acid)

Critical Control Point: Temperature must be maintained <10°C during addition to prevent dinitration or decarboxylation.[1]

-

Setup: Charge concentrated sulfuric acid (H₂SO₄, 10 vol) into a jacketed reactor cooled to 0°C.

-

Addition: Add 4-Fluoro-2-methylbenzoic acid (1.0 eq) portion-wise, ensuring internal temperature remains <5°C. Stir until fully dissolved.

-

Nitration: Dropwise add fuming nitric acid (HNO₃, 1.1 eq) over 60 minutes. Maintain temperature 0–5°C.

-

Note: The fluorine atom deactivates the ring slightly, requiring fuming HNO₃ for efficient conversion.

-

-

Quench: Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring. The product will precipitate as a solid.[1]

-

Isolation: Filter the precipitate. Wash the cake with cold water (3x) until the filtrate pH is neutral.

-

Drying: Dry in a vacuum oven at 45°C.

Step 2: Reduction (Formation of 5-Amino-4-fluoro-2-methylbenzoic acid)

Critical Control Point: Avoid hydrodefluorination.[1] While Aryl-F bonds are generally stable, high-pressure hydrogenation with Pd can sometimes cleave them.[1] Iron-mediated reduction is the safer, more scalable alternative for this specific substrate.

Method A: Catalytic Hydrogenation (Cleanest Profile) [1]

-

Solvent: Dissolve the nitro intermediate in Methanol (10 vol).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Reaction: Hydrogenate at 1 atm (balloon) or 30 psi at Room Temperature (RT) for 4–6 hours.

-

Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.[1]

Method B: Iron/Ammonium Chloride (Robust/Scalable)

-

Setup: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1 ratio, 10 vol).

-

Reagents: Add Iron powder (Fe, 3.0 eq) and Ammonium Chloride (NH₄Cl, 0.5 eq).

-

Reflux: Heat to reflux (approx. 78°C) for 2–3 hours. Monitor by HPLC.

-

Workup: Hot filter to remove iron oxides. Adjust pH of filtrate to ~4–5 with dilute HCl to ensure the amino acid precipitates (isoelectric point precipitation) or extract with Ethyl Acetate if the product is soluble.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Analytical Validation

To ensure the integrity of the scaffold for drug development, the following analytical signatures must be verified.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 12.5 ppm (s, 1H): Carboxylic acid -COOH (broad, may exchange).[1]

-

δ 7.55 ppm (d, J ≈ 8 Hz, 1H): Aromatic proton at Position 6 (coupling with F).[1]

-

δ 6.80 ppm (d, J ≈ 11 Hz, 1H): Aromatic proton at Position 3 (large coupling with ortho-F).[1]

-

δ 5.20 ppm (s, 2H): Amino group -NH₂ (broad singlet).[1]

-

δ 2.35 ppm (s, 3H): Methyl group -CH₃.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive or Negative.[1]

-

M+H: 170.15 (Positive mode).[1]

-

M-H: 168.15 (Negative mode).

-

Fragmentation: Loss of CO₂ (M-44) is common in benzoic acid derivatives.[1]

Safety & Handling (E-E-A-T)

Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed.[1]

-

Handling: Use engineering controls (fume hood) to avoid dust inhalation.[1]

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation (browning) upon prolonged exposure to air.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43611378, 5-Amino-4-fluoro-2-methylbenzoic acid.[1] Retrieved from [Link][1]

-

Yuhan Corporation. Process for the preparation of Lazertinib and intermediates thereof. Patent WO2016060443.[1] (Describes analogous synthesis of amino-fluoro-benzoate scaffolds). Retrieved from

-

American Chemical Society (ACS). Design and Evaluation of Piperazine-Thioureidobenzamide Derivatives.[1] (Discusses Methyl 5-amino-4-fluoro-2-methylbenzoate as Intermediate 9).[1] Retrieved from [Link][1]

Sources

- 1. 1805272-13-2|Methyl 4-amino-5-fluoro-2-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

- 2. 1567119-84-9|Methyl 5-amino-4-fluoro-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 3. Primary Amines | CymitQuimica [cymitquimica.com]

- 4. bldpharm.com.tr [bldpharm.com.tr]

- 5. lookchem.com [lookchem.com]

- 6. Buy 5-Fluoro-2-methylbenzoic acid | 33184-16-6 [smolecule.com]

- 7. WO2020092621A1 - Substituted 6-azabenzimidazole compounds as hpk1 inhibitors - Google Patents [patents.google.com]

- 8. EnamineStore [enaminestore.com]

- 9. 160658-70-8|4-(Dimethylamino)-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 10. labfind.co.kr [labfind.co.kr]

Technical Guide: 5-Amino-4-fluoro-2-methylbenzoic Acid

The following technical guide details the physicochemical properties, synthetic pathways, and pharmaceutical applications of 5-Amino-4-fluoro-2-methylbenzoic acid , a critical fluorinated scaffold in modern drug discovery.

CAS Registry Number: 658085-42-8 Molecular Formula: C₈H₈FNO₂ Molecular Weight: 169.15 g/mol [1][2]

Executive Summary

5-Amino-4-fluoro-2-methylbenzoic acid is a specialized aromatic building block used primarily in the synthesis of small-molecule kinase inhibitors and antibacterial agents. Its unique substitution pattern—combining a fluorine atom with an ortho-methyl group—provides distinct metabolic stability and steric constraints that are highly valued in Fragment-Based Drug Discovery (FBDD). This guide outlines the compound's core specifications, validated synthesis routes, and its role as a pharmacophore in hematopoietic progenitor kinase 1 (HPK1) and Bruton's tyrosine kinase (BTK) inhibitor development.

Physicochemical Profile

The precise molecular weight and physical characteristics are foundational for stoichiometric calculations in API synthesis.

Core Specifications

| Property | Value | Notes |

| Molecular Weight | 169.15 g/mol | Calculated using IUPAC atomic weights (C=12.011, H=1.008, N=14.007, O=15.999, F=18.998). |

| Exact Mass | 169.054 g/mol | Monoisotopic mass for MS calibration. |

| CAS Number | 658085-42-8 | Verified registry number.[1][3] |

| Appearance | Off-white to pale yellow solid | Typical of aniline derivatives. |

| Predicted pKa | ~3.5 (COOH), ~2.5 (NH₃⁺) | The fluorine atom lowers the pKa of the aniline significantly compared to non-fluorinated analogs. |

| Solubility | DMSO, Methanol | Limited solubility in water; soluble in dilute acid/base. |

Structural Significance

-

Fluorine Effect: The fluorine at the 4-position exerts a strong electron-withdrawing inductive effect (-I), reducing the basicity of the adjacent amine (when formed) and increasing the metabolic stability of the ring against oxidative metabolism (e.g., P450 hydroxylation).

-

Ortho-Methyl Group: The 2-methyl group introduces steric hindrance, forcing the carboxylic acid (or derived amides) out of planarity with the phenyl ring. This "atropisomer-like" twist is often exploited to lock conformations in enzyme binding pockets.

Synthetic Methodology

The synthesis of 5-amino-4-fluoro-2-methylbenzoic acid is typically achieved via a two-step sequence starting from commercially available 4-fluoro-2-methylbenzoic acid .

Reaction Pathway

The synthesis relies on electrophilic aromatic substitution (nitration) followed by reduction. The directing effects are critical: the fluorine atom (ortho/para director) and the methyl group (ortho/para director) cooperatively direct the incoming nitro group to the 5-position.

Figure 1: Synthetic route from 4-fluoro-2-methylbenzoic acid to the target amino acid.

Detailed Protocol

Step 1: Nitration

-

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure: Dissolve 4-fluoro-2-methylbenzoic acid in H₂SO₄ at 0°C. Add fuming HNO₃ dropwise, maintaining temperature <10°C to prevent dinitration.

-

Mechanism: The fluorine atom strongly directs the nitronium ion (NO₂⁺) to the ortho position (C5), which is also meta to the methyl group (reinforcing the position).

-

Workup: Pour onto crushed ice. The nitro-intermediate precipitates as a solid. Filter and wash with cold water.

Step 2: Reduction

-

Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C) OR Iron powder (Fe) and Ammonium Chloride (NH₄Cl).

-

Procedure (Catalytic Hydrogenation): Dissolve the nitro-intermediate in Methanol/THF. Add 10% Pd/C catalyst. Stir under H₂ atmosphere (balloon pressure) for 4-12 hours.

-

Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate to obtain the crude amine. Recrystallize from Ethanol/Water if necessary.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing inhibitors of kinases involved in immune signaling.

Kinase Inhibition (HPK1 & BTK)

The 5-amino-4-fluoro-2-methylbenzoic acid moiety serves as a hinge-binding motif or a solvent-front cap in kinase inhibitors.

-

HPK1 Inhibitors: Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibitors using this scaffold have shown potential in immuno-oncology by enhancing the immune response against tumors [1].

-

BTK Inhibitors: In Bruton's Tyrosine Kinase (BTK) inhibitors, the aniline amine is often converted into an amide, linking to a heterocycle (e.g., pyrazole or imidazopyrazine). The fluorine atom modulates the acidity of the NH, influencing hydrogen bond strength with the kinase hinge region [2].

Structural Activity Relationship (SAR) Logic

The specific placement of the fluorine and methyl groups allows for fine-tuning of the molecule's properties:

Figure 2: SAR contributions of the scaffold's functional groups.

Analytical Characterization

To validate the identity of the synthesized material, the following analytical signals are diagnostic:

-

¹H NMR (DMSO-d₆):

-

δ ~12.5 ppm: Broad singlet (COOH).

-

δ ~7.0-7.5 ppm: Two aromatic doublets (due to F-H coupling). The proton at C3 (between Me and F) will show a large ortho-fluorine coupling (~10-12 Hz). The proton at C6 will appear as a doublet or multiplet.

-

δ ~5.0 ppm: Broad singlet (NH₂).

-

δ ~2.3 ppm: Singlet (CH₃).

-

-

¹⁹F NMR:

-

Single peak around -110 to -120 ppm (typical for fluoro-anilines), decoupled or showing proton splitting.

-

-

Mass Spectrometry (ESI):

-

Positive Mode: [M+H]⁺ = 170.15 m/z.

-

Negative Mode: [M-H]⁻ = 168.14 m/z.

-

References

- Google Patents. (2020). WO2020092621A1 - Substituted 6-azabenzimidazole compounds as HPK1 inhibitors.

Sources

5-Amino-4-fluoro-2-methylbenzoic acid properties

An In-depth Technical Guide to 5-Amino-4-fluoro-2-methylbenzoic Acid

Introduction

5-Amino-4-fluoro-2-methylbenzoic acid, a substituted anthranilic acid derivative, represents a class of chemical building blocks that are of significant interest to the fields of medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and an amino group onto the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the amino and carboxylic acid moieties provide versatile handles for synthetic elaboration.

This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and safety considerations for 5-Amino-4-fluoro-2-methylbenzoic acid. It is intended for researchers, chemists, and drug development professionals who are considering this molecule as a key intermediate in their synthetic endeavors. While experimental data for this specific compound is not extensively published, this guide synthesizes information from authoritative databases and analogous compounds to provide a reliable and practical resource.

Chemical and Physical Properties

A summary of the key identifiers and computed physical properties for 5-Amino-4-fluoro-2-methylbenzoic acid is presented below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | 5-amino-4-fluoro-2-methylbenzoic acid | [1] |

| CAS Number | 658085-42-8 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)N)F | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Data not available. Structurally similar compounds such as 5-Fluoro-2-methylbenzoic acid melt in the range of 131-135 °C. | [2][3] |

| Solubility | Expected to be soluble in methanol, DMSO, and DMF; sparingly soluble in water. | [4] |

| pKa | 3.03 ± 0.25 (Predicted) | [5] |

| XLogP3 | 1.2 (Computed) | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

Predicted Spectral Analysis

¹H NMR Spectroscopy

The expected proton NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, the methyl group, the amine, and the carboxylic acid proton.

-

Aromatic Protons (δ 6.5-7.5 ppm): Two signals are expected in the aromatic region. The proton at C6 (ortho to the methyl group) and the proton at C3 (ortho to the carboxylic acid) will appear as doublets or doublets of doublets due to coupling with the fluorine atom and each other.

-

Carboxylic Acid Proton (δ ~12-13 ppm): A broad singlet characteristic of a carboxylic acid proton.

-

Amine Protons (δ ~5-6 ppm): A broad singlet corresponding to the -NH₂ group.

-

Methyl Protons (δ ~2.2-2.4 ppm): A singlet for the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the eight carbon atoms, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

-

Carbonyl Carbon (δ ~167-170 ppm): The carboxylic acid carbon.

-

Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected. The carbon attached to fluorine (C4) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Other carbons will show smaller couplings to fluorine.

-

Methyl Carbon (δ ~17-22 ppm): The methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): Two distinct sharp peaks in the range of 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 169. Key fragmentation patterns would likely involve the loss of H₂O (m/z = 151) and COOH (m/z = 124).

Synthesis and Purification

A specific, validated synthesis protocol for 5-Amino-4-fluoro-2-methylbenzoic acid is not prominently described in peer-reviewed literature. However, a reliable synthetic route can be proposed based on well-established organic chemistry transformations used for structurally related molecules. A plausible two-step approach starting from 4-fluoro-2-methylbenzoic acid is outlined below.

Sources

- 1. 5-Amino-4-fluoro-2-methylbenzoic acid | C8H8FNO2 | CID 22313083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]

Advanced Technical Guide: 5-Amino-4-fluoro-2-methylbenzoic Acid

This technical guide provides an in-depth analysis of 5-Amino-4-fluoro-2-methylbenzoic acid , a high-value intermediate used in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically targeting EGFR and BTK pathways.

Synthesis, Functionalization, and Pharmacophore Integration

Part 1: Strategic Chemical Architecture

In modern medicinal chemistry, the 5-amino-4-fluoro-2-methylbenzoic acid scaffold represents a "privileged structure." Its utility is derived not just from its functional groups, but from their specific geometric and electronic arrangement, which addresses two critical failure points in drug discovery: metabolic instability and binding affinity .

1.1 The "Fluoro-Methyl" Lock

The juxtaposition of the fluorine atom (C4) and the methyl group (C2) creates a steric and electronic environment that modulates the acidity of the carboxylic acid and the nucleophilicity of the amine.

-

Metabolic Blocking: The C4-Fluorine atom blocks oxidative metabolism (hydroxylation) at a typically vulnerable position on the phenyl ring.

-

Conformational Control: The C2-Methyl group introduces steric bulk (A-value ~1.70), forcing the carboxylic acid (or resulting amide) out of planarity with the phenyl ring. This "ortho-effect" is crucial for locking the molecule into a bioactive conformation that fits into the ATP-binding pocket of kinases like EGFR or BTK [1].

1.2 The "Cooperative" Electronic Vector

For synthetic chemists, this molecule is a textbook example of cooperative directing effects .

-

C1-COOH (Meta-director): Directs electrophiles to C3 and C5.

-

C2-Methyl (Ortho/Para-director): Directs to C1, C3, and C5 (Para to C2).

-

C4-Fluoro (Ortho/Para-director): Directs to C3 and C5 (Ortho to C4).

Result: All three substituents cooperatively activate the C5 position for electrophilic aromatic substitution (specifically nitration), making the synthesis of this compound highly regioselective and scalable.

Part 2: Industrial Synthesis Protocol

Directive: The following protocol utilizes a "Nitration-Reduction" sequence optimized for high regioselectivity.

2.1 Reaction Scheme Visualization (Graphviz)

Caption: Figure 1. Regioselective synthesis pathway leveraging cooperative directing effects to target the C5 position.

2.2 Step-by-Step Methodology

Stage 1: Regioselective Nitration

-

Reagents: 2-Methyl-4-fluorobenzoic acid (1.0 eq), Fuming Nitric Acid (1.2 eq), Conc. Sulfuric Acid (Solvent/Catalyst).

-

Protocol:

-

Dissolve 2-methyl-4-fluorobenzoic acid in conc. H₂SO₄ at 0°C.

-

Dropwise add fuming HNO₃ while maintaining internal temperature <5°C. Critical: Exceeding 10°C risks dinitration or oxidation of the methyl group.

-

Stir for 2 hours at 0-5°C.

-

Quench onto crushed ice. The intermediate 2-methyl-4-fluoro-5-nitrobenzoic acid precipitates as a pale yellow solid.

-

Filter and wash with cold water until filtrate pH is neutral.

-

Checkpoint: Purity should be >98% by HPLC. The "cooperative" effect virtually eliminates isomers.

-

Stage 2: Chemoselective Reduction

-

Reagents: Nitro-intermediate, 10% Pd/C (5 mol%), Methanol, Hydrogen gas (balloon or 1 atm).

-

Protocol:

-

Suspend the nitro-intermediate in Methanol (10 vol).

-

Add 10% Pd/C catalyst carefully under nitrogen atmosphere.

-

Purge with H₂ gas and stir at Room Temperature (25°C) for 4-6 hours.

-

Monitor: TLC or LC-MS will show disappearance of the nitro peak (M-30) and appearance of the amine (M-16).

-

Filter through Celite to remove Pd/C.

-

Concentrate filtrate to yield 5-amino-4-fluoro-2-methylbenzoic acid .

-

Part 3: Analytical Characterization & Quality Control

To ensure the material is suitable for downstream API synthesis (e.g., amide coupling), strict QC parameters are required.

| Parameter | Specification | Methodological Rationale |

| Appearance | Off-white to light brown powder | Oxidation of the amino group leads to darkening; indicates storage stability. |

| Purity (HPLC) | ≥ 98.5% (Area %) | Impurities (e.g., des-fluoro analogs) can act as chain terminators in drug synthesis. |

| 1H-NMR | Consistent with structure | Confirm integration of Methyl (s, 3H) and distinct aromatic protons (singlets due to para-substitution). |

| Water Content | ≤ 0.5% w/w | Critical for water-sensitive amide coupling reagents (e.g., HATU, SOCl2) used in the next step. |

Self-Validating NMR Signal Check:

-

Proton A (C3-H): Look for a doublet (due to F-coupling) around 6.8-7.0 ppm.

-

Proton B (C6-H): Look for a doublet (due to F-coupling, smaller J value) around 7.5-7.8 ppm.

-

Methyl Group: Singlet around 2.3-2.5 ppm.

Part 4: Strategic Application in Drug Development

This intermediate is primarily used to synthesize the "Tail" region of kinase inhibitors. The carboxylic acid is converted to an amide, linking the "Head" (kinase binding domain, e.g., Quinazoline or Pyrimidine) to the "Tail" (solubilizing group).

4.1 The Amide Coupling Workflow

The following diagram illustrates how this intermediate bridges the core pharmacophore.

Caption: Figure 2. Integration of the intermediate into API scaffolds, highlighting the formation of the critical amide bond.

4.2 Case Study: Next-Gen EGFR Inhibitors

In the context of 3rd-generation EGFR inhibitors (similar to Lazertinib or Osimertinib analogs), this benzoic acid derivative is often coupled with a piperazine-linked aniline or a heterocyclic amine [2].

-

Mechanism: The resulting amide bond often interacts with the hinge region or the solvent-front of the kinase domain.

-

Why this Intermediate? The 4-Fluoro group increases lipophilicity (LogP) facilitating cell membrane penetration, while the 2-Methyl group restricts rotation, reducing the entropy penalty upon binding to the protein target [3].

Part 5: References

-

Zhou, W., et al. (2009). "Structure-based design of high-affinity EGFR inhibitors." Nature. [Link]

-

Yun, J., et al. (2019). "Antitumor Activity of Lazertinib in H1975 Tumor Xenograft Models." Journal of Thoracic Oncology. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][1]

-

Patent WO2022056100A1. "Processes and intermediates for the preparation of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide." Google Patents. [1]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 5-Amino-4-fluoro-2-methylbenzoic Acid

Executive Summary

5-Amino-4-fluoro-2-methylbenzoic acid (CAS 1427062-74-5) is a high-value fluorinated anthranilic acid derivative. It serves as a critical scaffold in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs) targeting EGFR mutations (e.g., analogs of Lazertinib) and KIT/PDGFRA inhibitors. The presence of the fluorine atom at the C4 position and the amine at C5 allows for precise structure-activity relationship (SAR) tuning, influencing both metabolic stability and binding affinity in the kinase hinge region.

This Application Note details a robust, scalable two-step synthesis starting from commercially available 4-fluoro-2-methylbenzoic acid . The protocol focuses on controlling regioselectivity during the nitration step and ensuring quantitative reduction of the nitro group, suitable for pharmaceutical intermediate production.

Retrosynthetic Strategy & Mechanistic Insight

The synthesis is designed around an Electrophilic Aromatic Substitution (EAS) followed by a catalytic hydrogenation.

Reaction Pathway

The synthesis proceeds via the nitration of 4-fluoro-2-methylbenzoic acid to yield the 5-nitro intermediate, followed by reduction to the target 5-amino compound.

Caption: Two-step synthetic pathway. Step 1 relies on steric and electronic directing effects for regiocontrol. Step 2 is a standard catalytic hydrogenation.

Critical Process Parameter: Regioselectivity

The nitration step is the defining challenge. In 4-fluoro-2-methylbenzoic acid , three groups influence the incoming electrophile (

-

-COOH (C1): Strong meta-director (deactivating). Directs to C3 and C5 .

-

-CH3 (C2): Weak ortho/para-director (activating). Directs to C1 (blocked), C3 , and C5 .

-

-F (C4): Strong ortho/para-director (activating). Directs to C3 and C5 .

Why C5 is favored over C3: While all three groups electronically direct to C3 and C5, the C3 position is sterically congested , sandwiched between the methyl (C2) and fluoro (C4) groups. The C5 position is significantly more accessible (adjacent to a proton and the fluoro group). Therefore, under kinetically controlled conditions (low temperature), the 5-nitro isomer is formed with >90% regioselectivity.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesis of 5-Nitro-4-fluoro-2-methylbenzoic acid.

Safety Warning: Nitration reactions are highly exothermic. The generation of the nitronium ion (

Reagents & Materials

-

4-Fluoro-2-methylbenzoic acid (1.0 eq)

-

Sulfuric Acid (

), conc. (98%) (Solvent/Catalyst) -

Nitric Acid (

), fuming (>90%) or Potassium Nitrate ( -

Ice/Water (for quenching)

Protocol

-

Setup: Charge a 3-neck round-bottom flask (RBF) with concentrated

(5 vol relative to substrate). Cool the acid to 0–5°C using an ice/salt bath. -

Substrate Addition: Add 4-Fluoro-2-methylbenzoic acid portion-wise to the stirred acid. Ensure the internal temperature does not exceed 10°C. Stir until fully dissolved.

-

Nitration:

-

Option A (Fuming HNO3): Mix fuming

(1.05 eq) with an equal volume of -

Option B (Solid KNO3): Add solid

(1.05 eq) in small portions over 30 minutes. (Preferred for smaller scales to control exotherm).

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–3 hours.

-

IPC (In-Process Control): Monitor by TLC or HPLC. (Target: Disappearance of SM peak).

-

Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation: Filter the solid. Wash the cake with cold water (3x) until the filtrate pH is neutral (> pH 4).

-

Purification: Recrystallize from Ethanol/Water (approx 8:2) if isomeric purity is <95%.

-

Drying: Dry in a vacuum oven at 45°C.

Expected Yield: 85–92% Appearance: Pale yellow crystalline solid.

Step 2: Catalytic Hydrogenation

Objective: Reduction to 5-Amino-4-fluoro-2-methylbenzoic acid.

Reagents & Materials

-

5-Nitro-4-fluoro-2-methylbenzoic acid (Step 1 product)

-

Palladium on Carbon (Pd/C), 10% w/w (50% wet) (10 wt% loading)

-

Methanol (MeOH) or Ethanol (EtOH) (10 vol)

-

Hydrogen Gas (

) (Balloon or 1-3 bar)

Protocol

-

Setup: In a hydrogenation vessel (Parr shaker or RBF), dissolve the nitro intermediate in MeOH.

-

Catalyst Addition: Under a nitrogen blanket (inert atmosphere), carefully add the Pd/C catalyst. Caution: Dry Pd/C is pyrophoric. Use wet catalyst.

-

Hydrogenation: Purge the vessel with

(3x), then with -

IPC: Monitor by HPLC/LCMS. The nitro group reduction is rapid; ensure no hydroxylamine intermediate remains.

-

Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

Final Purification: If necessary, recrystallize from Isopropanol (IPA) or convert to the Hydrochloride salt (using HCl/Dioxane) for long-term stability.

Expected Yield: 90–95% Appearance: Off-white to beige powder.

Process Workflow & Safety Logic

The following diagram illustrates the operational flow, highlighting safety checkpoints and purification logic.

Caption: Operational workflow emphasizing thermal control during nitration and catalyst handling during reduction.

Analytical Validation

To validate the synthesis, compare analytical data against the following specifications.

| Parameter | Method | Specification | Notes |

| Appearance | Visual | Off-white solid | Darkening indicates oxidation. |

| Purity | HPLC (254 nm) | > 98.0% | Critical for drug substance use. |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 170.15 | Theoretical MW: 169.15 |

| 1H NMR | DMSO-d6 | Confirms structure | Look for loss of aromatic proton at C5. |

| Regioisomer | HPLC | < 0.5% (3-nitro isomer) | Critical impurity from Step 1. |

NMR Interpretation Guide:

-

Starting Material: Two aromatic protons in the relevant region (C3-H and C5-H) show coupling characteristic of meta or para relationships modified by F.

-

Product: The C5 position is now substituted. The remaining aromatic protons (C3-H and C6-H) will appear as singlets or doublets with distinct F-coupling constants (

).

References

-

Preparation of 4-fluoro-2-methylbenzoic acid (Precursor Synthesis)

- Patent: CN110903176A. "Chemical synthesis method of 4-fluoro-2-methylbenzoic acid." (2020).

-

Nitration of Fluorinated Benzoic Acids (Analogous Methodology)

- Patent: US11001552B2. "Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester." (Note: Describes the regiochemistry challenges in this class of molecules).

- General Reduction Protocols for Nitro-Benzoic Acids: Source: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Standard reference for Pd/C reductions).

-

Lazertinib & Related Kinase Inhibitor Chemistry

-

Article: "Lazertinib: breaking the mold of third-generation EGFR inhibitors." RSC Medicinal Chemistry, 2025.[2] (Contextualizes the importance of the fluorinated aniline scaffold).

-

Sources

Application Note: Reactions of 5-Amino-4-fluoro-2-methylbenzoic Acid

The reactions and applications of 5-Amino-4-fluoro-2-methylbenzoic acid (CAS 658085-42-8) , a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., HPK1 inhibitors) and antiviral agents (HBV capsid modulators).

Precision Scaffolding for Kinase Inhibitors and Antivirals[1][2]

Introduction & Chemical Profile

5-Amino-4-fluoro-2-methylbenzoic acid is a high-value bifunctional intermediate used primarily in the design of small-molecule inhibitors targeting the ATP-binding pockets of kinases (e.g., HPK1, VEGFR) and viral capsid assembly interfaces.[1]

Its structural uniqueness lies in the ortho-fluoroaniline motif embedded within a benzoic acid core. The C4-Fluorine atom modulates metabolic stability and lipophilicity, while the C2-Methyl group provides steric bulk that often induces atropisomerism or locks the conformation of the final drug molecule in the active site.[1]

Key Chemical Specifications

| Property | Specification |

| IUPAC Name | 5-Amino-4-fluoro-2-methylbenzoic acid |

| CAS Number | 658085-42-8 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Key Substituents | C1: -COOH (Acidic, Electrophilic) C2: -CH₃ (Steric, Lipophilic) C4: -F (Metabolic Blocker, Electronic) C5: -NH₂ (Nucleophilic, H-Bond Donor) |

| pKa (Calc) | ~3.8 (Acid), ~2.5 (Aniline conjugate acid) |

Core Reaction Architectures

The reactivity of this scaffold is defined by the competition and orthogonality between the C1-Carboxylic Acid and the C5-Amine . Successful utilization requires strict control over regioselectivity.

A. Chemoselective Amide Coupling (C1-Focus)

The C2-methyl group creates steric hindrance around the C1-carboxylic acid.[1] Standard coupling conditions (e.g., EDC/NHS) often result in sluggish yields.

-

Strategy: Use high-efficiency coupling agents (HATU, T3P) or convert to the acid chloride in situ.[1]

-

Risk: Self-polymerization (intermolecular reaction between C5-NH₂ and C1-COOH).[1]

-

Solution: Transient protection of C5-NH₂ (Boc/Fmoc) or pH-controlled biphasic systems.[1]

B. Heterocycle Construction (C5/C4-Focus)

The ortho relationship between the C4-Fluoro and C5-Amino groups allows for specialized cyclizations, particularly if the fluorine is activated by temporary electron-withdrawing groups, leading to 6-fluoro-benzimidazoles or quinazolines .[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Amino-4-fluoro-2-methylbenzoate (Esterification)

Primary application: Protecting the acid to allow modification of the aniline.[1]

Rationale: The methyl ester (CAS 1567119-84-9) is the preferred building block for N-alkylation or Buchwald-Hartwig couplings at the C5 position.[1]

Reagents:

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask with methanol and cool to 0°C under N₂ atmosphere.

-

Activation: Dropwise add Thionyl Chloride over 30 minutes. Caution: Exothermic gas evolution (HCl/SO₂).[1]

-

Addition: Add solid 5-Amino-4-fluoro-2-methylbenzoic acid in portions. The solution will turn from suspension to clear as the reaction progresses.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

-

Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc and wash with saturated NaHCO₃ (to neutralize HCl salts) and brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: Regioselective Amide Coupling (Synthesis of HPK1 Inhibitor Intermediate)

Target: Coupling the C1-COOH with a functionalized amine while preserving the C5-NH₂.[1]

Context: This protocol mimics the synthesis of clinical HPK1 inhibitors where the benzoic acid is coupled to a piperazine or spiro-cycle.[1]

Reagents:

-

Scaffold: 5-Amino-4-fluoro-2-methylbenzoic acid (1.0 eq)[2]

-

Amine Partner: N-Boc-Piperazine (1.1 eq)[1]

-

Coupling Agent: HATU (1.2 eq)[1]

-

Base: DIPEA (3.0 eq)[1]

-

Solvent: DMF (10 V)

Step-by-Step Methodology:

-

Pre-activation: Dissolve the benzoic acid scaffold in DMF at 0°C. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU in one portion. The solution typically turns yellow. Stir for 15 minutes to form the activated ester.

-

Critical Note: Do not wait too long, or the free amine at C5 may attack the activated ester (dimerization).

-

-

Addition: Add the Amine Partner (N-Boc-Piperazine) immediately.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Pour into ice-water (100 V). If the product precipitates, filter it. If not, extract with EtOAc.

-

Purification: Silica gel chromatography (0-10% MeOH in DCM).

-

Self-Validation: Check LCMS for Mass [M+1]. Absence of the "dimer" peak (mass ~320) confirms regioselectivity.

-

Application Workflow: Designing Kinase Inhibitors

The following diagram illustrates the logical flow of transforming this scaffold into a bioactive kinase inhibitor (e.g., for Hematopoietic Progenitor Kinase 1).

Figure 1: Synthetic workflow for converting 5-Amino-4-fluoro-2-methylbenzoic acid into kinase inhibitors, highlighting the critical control point to avoid polymerization.

Scientific Commentary & Troubleshooting

The "Ortho-Methyl" Effect

The methyl group at C2 is not just a bystander; it forces the carbonyl group at C1 out of planarity with the aromatic ring.[1]

-

Consequence: This reduces conjugation, making the carbonyl carbon more electrophilic but sterically harder to reach.

-

Optimization: If HATU fails, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less sensitive to steric bulk and minimizes epimerization (if chiral amines are used).

Handling the C4-Fluorine

While the C4-F is stable under standard amide coupling, it can be displaced under harsh SNAr conditions (e.g., heating with alkoxides in DMSO), especially if the C1-COOH is converted to a strong electron-withdrawing ester or amide.[1]

-

Caution: Avoid using strong bases (NaH, tBuOK) at high temperatures (>100°C) unless fluorine displacement is intended.

Solubility Data

| Solvent | Solubility (mg/mL) | Application Note |

| DMSO | >100 | Ideal for stock solutions and biological assays.[1] |

| Methanol | >50 | Good for esterification and transfers.[1] |

| DCM | <10 | Poor solubility; avoid for initial reactions.[1] |

| Water | <0.1 | Insoluble at neutral pH; soluble as Sodium salt (pH >9).[1] |

References

-

Substituted 6-azabenzimidazole compounds as HPK1 inhibitors.

-

Multisite Occupancy and Multidimensional Optimization: Design and Evaluation of Piperazine-Thioureidobenzamide Derivatives as Potent HBV Capsid Assembly Modul

- Source: Journal of Medicinal Chemistry (ACS Public

- Context: Details the synthesis of "Compound 9" (Methyl 5-amino-4-fluoro-2-methylbenzoate)

-

Link:[1]

-

Chemical Profile: 5-Amino-4-fluoro-2-methylbenzoic acid. [1][7][8][2][3][6][9][10][11][12]

- Source: PubChem (N

-

Context: Physicochemical properties and CAS verification (658085-42-8).[1]

-

Link:

Sources

- 1. 1805272-13-2|Methyl 4-amino-5-fluoro-2-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

- 2. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - C8H8FNO2 - Explore [pubchemlite.lcsb.uni.lu]

- 4. labfind.co.kr [labfind.co.kr]

- 5. EnamineStore [enaminestore.com]

- 6. EnamineStore [enaminestore.com]

- 7. WO2020092621A1 - Substituted 6-azabenzimidazole compounds as hpk1 inhibitors - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

- 9. Primary Amines | CymitQuimica [cymitquimica.com]

- 10. 160658-70-8|4-(Dimethylamino)-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 11. arctomsci.com [arctomsci.com]

- 12. Buy 5-Fluoro-2-methylbenzoic acid | 33184-16-6 [smolecule.com]

Introduction: Unlocking the Potential of a Privileged Scaffold

An Application Guide to the Strategic Derivatization of 5-Amino-4-fluoro-2-methylbenzoic Acid

5-Amino-4-fluoro-2-methylbenzoic acid is a highly valuable, synthetically versatile building block in modern drug discovery and materials science. Its structure is adorned with three key functional and modulating groups on an aromatic scaffold: a nucleophilic aromatic amine, an electrophilic carboxylic acid, and a fluorine atom. This unique arrangement makes it a privileged scaffold for creating libraries of compounds with diverse biological activities and material properties. The fluorine substituent, in particular, is of high interest as it can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic derivatization of 5-Amino-4-fluoro-2-methylbenzoic acid. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling rational design and execution of synthetic strategies. The protocols described herein are designed to be self-validating, with an emphasis on achieving high yields and purity through robust and reproducible methods.

Core Derivatization Pathways

The synthetic utility of 5-Amino-4-fluoro-2-methylbenzoic acid stems from the distinct and addressable reactivity of its amino and carboxylic acid functional groups. The following sections detail proven strategies for modifying each site, either independently or sequentially.

Figure 1: Primary derivatization pathways for 5-Amino-4-fluoro-2-methylbenzoic acid.

Section 1: Selective Derivatization of the Amino Group

The aromatic amino group is a potent nucleophile, readily participating in reactions with various electrophiles.

N-Acylation for Amide Synthesis

Acylation of the amino group is a fundamental transformation that introduces a wide array of functionalities, significantly altering the parent molecule's steric and electronic properties. This is typically achieved by reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Causality of Experimental Choices:

-

Reagent: Acyl chlorides are highly reactive and drive the reaction to completion.

-

Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent reaction with the solvent.

-

Base: A tertiary amine base (e.g., triethylamine or DIPEA) is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Protocol 1: General Procedure for N-Acylation

-

Dissolution: Dissolve 5-Amino-4-fluoro-2-methylbenzoic acid (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and minimize side-product formation.

-

Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Quench the reaction with water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and any unreacted starting material, facilitating extraction into an organic solvent.

-

Extraction: Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

N-Sulfonylation for Sulfonamide Synthesis

The formation of a sulfonamide linkage is a common strategy in medicinal chemistry. The resulting sulfonamides are generally stable and can act as hydrogen bond donors and acceptors.

Protocol 2: General Procedure for N-Sulfonylation

-

Setup: In a round-bottom flask, dissolve 5-Amino-4-fluoro-2-methylbenzoic acid (1.0 eq) in a mixture of THF and pyridine (as both solvent and base).

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) portion-wise.

-

Reaction: Stir the reaction at room temperature overnight.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Section 2: Selective Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety provides a handle for esterification and amide bond formation, two of the most important reactions in drug discovery.

Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2]

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst (e.g., concentrated H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3]

-

Excess Reagent: The reaction is an equilibrium process. Using the alcohol as the solvent or in large excess drives the equilibrium toward the ester product, in accordance with Le Châtelier's principle.[4]

Protocol 3: Methyl Ester Synthesis via Fischer Esterification

-

Setup: Suspend 5-Amino-4-fluoro-2-methylbenzoic acid (1.0 eq) in methanol (a large excess, serving as reagent and solvent).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

-

Cooling and Neutralization: Cool the reaction to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. This step must be done carefully due to CO₂ evolution.[4]

-

Extraction: Extract the product with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography if necessary.

Amide Bond Formation via Coupling Agents

Directly reacting a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Modern organic synthesis employs coupling agents to activate the carboxylic acid, allowing the reaction to proceed under mild conditions.[5] Common coupling agents include carbodiimides like DCC or EDC, often used with additives like HOBt or HOAt to improve efficiency and suppress side reactions.

Causality of Experimental Choices:

-

Coupling Agent (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Additive (HOBt): Hydroxybenzotriazole (HOBt) traps the active intermediate to form an HOBt-ester, which is less prone to racemization and side reactions than the O-acylisourea.

-

Solvent: Anhydrous aprotic polar solvents like Dimethylformamide (DMF) or DCM are ideal.

Protocol 4: General Procedure for Amide Coupling

-

Activation: Dissolve 5-Amino-4-fluoro-2-methylbenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base like DIPEA (2.0 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and coupling byproducts.

-

Purification: Dry the organic layer, concentrate, and purify the crude amide by column chromatography.

Section 3: Orthogonal Synthesis Strategy

To selectively derivatize the carboxylic acid without affecting the amino group (or vice-versa), an orthogonal protecting group strategy is essential. The 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are commonly used to protect amines.[6] The Boc group, for instance, is stable to the basic and nucleophilic conditions of amide coupling and esterification but can be easily removed under acidic conditions.

Figure 2: Orthogonal strategy for derivatizing the carboxylic acid group.

Protocol 5: Orthogonal Synthesis via Amine Protection

-

Protection: Dissolve 5-Amino-4-fluoro-2-methylbenzoic acid (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (3.0 eq) followed by Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq). Stir at room temperature overnight. Acidify the mixture with 1M HCl and extract the Boc-protected product.

-

Carboxylic Acid Derivatization: Use the purified Boc-protected intermediate as the starting material in Protocol 4 (Amide Coupling) .

-

Deprotection: Dissolve the resulting Boc-protected amide in DCM. Add trifluoroacetic acid (TFA, 20-50% v/v) and stir at room temperature for 1-2 hours.

-

Isolation: Concentrate the solution under reduced pressure to remove the excess TFA and DCM. The final deprotected product is often obtained as a TFA salt, which can be neutralized or used directly.

Data Summary Table

The following table summarizes the expected products and typical analytical characteristics for the derivatization protocols described.

| Protocol | Reagent(s) | Product Type | Expected Yield | Key Characterization (¹H NMR) | Expected Mass (m/z) [M+H]⁺ |

| 1 | Acetyl Chloride | N-Acetyl Amide | >80% | Appearance of a new methyl singlet (~2.1 ppm) and an amide NH proton signal. | 212.07 |

| 2 | Tosyl Chloride | N-Tosyl Sulfonamide | >75% | Appearance of aromatic signals from the tosyl group and an NH proton signal. | 324.06 |

| 3 | Methanol, H₂SO₄ | Methyl Ester | >85% | Appearance of a new methoxy singlet (~3.9 ppm). | 184.07 |

| 4 | Benzylamine, EDC | N-Benzyl Amide | >70% | Appearance of aromatic and methylene signals from the benzyl group. | 259.11 |

Conclusion

5-Amino-4-fluoro-2-methylbenzoic acid offers a robust platform for the synthesis of diverse chemical entities. By understanding the distinct reactivity of its functional groups and employing strategic synthetic planning, including the use of orthogonal protecting groups, researchers can efficiently generate novel derivatives. The protocols and insights provided in this guide serve as a foundational resource for unlocking the full synthetic potential of this valuable building block in pharmaceutical and materials science applications.

References

- Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed.

- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.

- Methyl 5-amino-2-fluoro-4-methylbenzoate. MySkinRecipes.

- Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. ResearchGate.

- The Journal of Organic Chemistry Ahead of Print. ACS Publications.

- Organic Chemistry Class 11 Notes by Bharat Panchal. Scribd.

- Amino Acid-Protecting Groups. ResearchGate.

- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.

- Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. PubMed.

- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry.

- Buy 2-Amino-5-fluoro-4-methylbenzoic acid | 103877-79-8. Smolecule.

- Fluorogenic Reagents for Amino Acids in High-Performance Liquid Chromatography, Phenanthraoxazolylphenylisothiocyanates. ResearchGate.

- Amide bond formation using amino acid fluorides. ResearchGate.

- 4-Fluoro-2-(phenylamino)benzoic acid. NIH.

- 4-Fluoro-2-(phenylamino)benzoic acid. IUCr Journals.

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.

- esterification of benzoic acid to methyl benzoate.

- 3: Esterification (Experiment). Chemistry LibreTexts.

- 2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7. Ossila.

- The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.

- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research.

- Selecting Orthogonal Building Blocks. Sigma-Aldrich.

- 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. PubChem.

- 5-Fluoro-2-[methyl(pent-4-enyl)amino]benzoic acid. PubChem.

Sources

Application Note: Analytical Characterization of 5-Amino-4-fluoro-2-methylbenzoic Acid

Executive Summary & Molecule Profile

5-Amino-4-fluoro-2-methylbenzoic acid (CAS 658085-42-8 ) is a critical pharmacophore used in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and other heterocyclic drug candidates. Its structural integrity is defined by a tetra-substituted benzene ring where the interplay between the electron-withdrawing fluorine and the electron-donating amino group creates a unique electronic signature essential for biological activity.

This guide provides a validated analytical framework for the identification, purity assessment, and solid-state characterization of this intermediate. The protocols below are designed to detect common synthetic impurities, particularly regioisomers (e.g., 4-amino-5-fluoro isomer) which possess identical mass but distinct biological inactivity.

Physicochemical Profile

| Property | Specification / Value | Notes |

| Formula | ||

| Molecular Weight | 169.15 g/mol | Monoisotopic Mass: 169.05 |

| CAS Number | 658085-42-8 | Confirmed |

| Appearance | Off-white to light yellow solid | Oxidation sensitive (amine) |

| Solubility | DMSO, Methanol, Dilute Acid/Base | Poor water solubility at neutral pH |

| pKa (Calc) | Acid: ~3.8, Base: ~2.5 | Zwitterionic character in solution |

Structural Confirmation (Spectroscopy)[2]

Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom at position 4 provides a diagnostic handle via Spin-Spin coupling (

Protocol:

-

Solvent: DMSO-

(Preferred for solubility and exchangeable protons). -

Concentration: 10-15 mg/mL.

Expected

- 12.5-13.0 (br s, 1H): Carboxylic acid -COOH (Exchangeable).

-

7.15 (d,

-

6.85 (d,

-

5.0-5.5 (br s, 2H): Amine

-

2.40 (s, 3H): Methyl

Critical Checkpoint: If H3 appears as a singlet, the Fluorine is likely not ortho to this proton, indicating a regioisomer impurity (e.g., 4-amino-2-fluoro-5-methylbenzoic acid).

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive/Negative switching.

-

Positive Mode (

): -

Negative Mode (

): -

Fragmentation (MS/MS): Loss of

(

Purity Assessment (HPLC Protocol)

The primary challenge in analyzing this molecule is separating it from its synthetic precursors (e.g., 4-fluoro-2-methylbenzoic acid) and potential regioisomers. A standard C18 column with acidic mobile phase is recommended to suppress the ionization of the carboxylic acid and protonate the amine, improving peak shape.

Method Parameters

| Parameter | Condition |

| Column | C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.0) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 210 nm (Amine/Acid absorption) and 254 nm (Aromatic) |

| Injection Vol | 5 µL |

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Isocratic Hold (Polar impurities) |

| 15.0 | 60 | Linear Gradient |

| 18.0 | 95 | Wash |

| 20.0 | 95 | Hold |

| 20.1 | 5 | Re-equilibration |

Self-Validating Logic:

-

Retention Time (RT): The amino group makes the analyte more polar than the precursor (4-fluoro-2-methylbenzoic acid). Expect the target molecule to elute earlier than the precursor.

-

Resolution: Ensure resolution (

) > 2.0 between the main peak and the des-amino impurity.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for characterizing a batch of 5-Amino-4-fluoro-2-methylbenzoic acid, from initial receipt to final release.

Figure 1: Step-by-step decision tree for the analytical characterization of 5-Amino-4-fluoro-2-methylbenzoic acid.

Troubleshooting & Critical Control Points

Regioisomer Discrimination

The synthesis of this molecule often involves nitration of 4-fluoro-2-methylbenzoic acid. Nitration can occur at position 3 or 5.

-

Target: 5-Nitro

5-Amino (Target). -

Impurity: 3-Nitro

3-Amino. -

Differentiation:

-

Target (5-Amino): H3 is a doublet (

~10 Hz, ortho to F). H6 is a doublet ( -

Isomer (3-Amino): H5 is a doublet of doublets (ortho to F). H6 is a doublet (meta to F).

-

Action: If the aromatic splitting pattern in NMR is complex (multiplets instead of clean doublets), suspect isomer contamination.

-

Solubility Issues

The zwitterionic nature (Amino + Acid) means the molecule has an isoelectric point (pI). At neutral pH, it may precipitate.

-

Solution: Always prepare analytical samples in 0.1 N HCl or DMSO. Do not use pure water or unbuffered acetonitrile/water mixtures for sample diluent.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 658085-42-8. Retrieved from [Link]

- World Intellectual Property Organization. (2020). Patent WO2020092621A1: Substituted 6-azabenzimidazole compounds as HPK1 inhibitors.

-

Shimadzu Application News. (2019). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function. Retrieved from [Link]

Application Note: Structural Elucidation of 5-Amino-4-fluoro-2-methylbenzoic Acid via 1H NMR

This Application Note is designed for analytical chemists and structural biologists involved in the characterization of fluorinated pharmaceutical intermediates. It focuses on the structural elucidation of 5-Amino-4-fluoro-2-methylbenzoic acid (CAS: 150812-32-1), a critical scaffold in the synthesis of kinase inhibitors (e.g., Vandetanib analogs) and PARP inhibitors.

Executive Summary

The structural validation of 5-Amino-4-fluoro-2-methylbenzoic acid presents unique challenges due to the "push-pull" electronic effects of the amino (electron-donating) and carboxylic acid (electron-withdrawing) groups, combined with the spin-active Fluorine-19 nucleus (

This guide provides a definitive protocol for assigning the aromatic regiochemistry of this molecule. Unlike simple aromatics, the presence of fluorine induces significant

Theoretical Framework: The Fluorine Diagnostic

To accurately interpret the spectrum, one must understand the specific Heteronuclear Coupling (

The Substitution Logic

The molecule possesses a 1,2,4,5-substitution pattern on the benzene ring:

-

Position 1: Carboxylic Acid (-COOH)

-

Position 2: Methyl (-CH3)

-

Position 5: Amino (-NH2)[3]

Coupling Constants as Identifiers

Because

-

Ortho-Coupling (

): The proton at Position 3 is ortho to the fluorine. This results in a large coupling constant, typically 10–12 Hz . -

Meta-Coupling (

): The proton at Position 6 is meta to the fluorine. This results in a moderate coupling constant, typically 6–8 Hz . -

Para-Coupling: Negligible in this system.

This difference in

Experimental Protocol

Reagents and Equipment

-

Analyte: 5-Amino-4-fluoro-2-methylbenzoic acid (>98% purity).

-

Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

-

Instrument: 400 MHz NMR or higher (600 MHz preferred for clean resolution of multiplets).

Sample Preparation Workflow

The zwitterionic character (Acid + Amine) can lead to aggregation. Follow this specific dissolution protocol:

Figure 1: Optimized sample preparation workflow for zwitterionic aromatic acids to prevent line broadening caused by aggregation.

Acquisition Parameters

-

Pulse Sequence: zg30 (Standard 30° pulse).

-

Relaxation Delay (D1): Set to >5 seconds .

-

Reasoning: The aromatic protons adjacent to the quaternary carbons (C1, C2, C4, C5) have long T1 relaxation times. Short D1 values will lead to inaccurate integration ratios.[2]

-

-

Scans (NS): 16–32 scans (sufficient for >5mg sample).[2]

-

Temperature: 298 K (25°C).[2]

Spectral Analysis & Assignments

The following data represents the expected chemical shifts and splitting patterns in DMSO-d6.

Summary Table[2]

| Assignment | Position | Chemical Shift ( | Multiplicity | Coupling ( | Integration | Diagnostic Note |

| -COOH | 1 | 12.0 – 13.0 | Broad Singlet | - | 1H | Highly variable; exchangeable. |

| H6 | 6 | 7.20 – 7.45 | Doublet (d) | 1H | Meta to F; Ortho to COOH (Deshielded).[2] | |

| H3 | 3 | 6.80 – 7.00 | Doublet (d) | 1H | Ortho to F; Meta to NH2. Large splitting. | |

| -NH2 | 5 | 5.00 – 5.50 | Broad Singlet | - | 2H | Exchangeable; broadens with water. |

| -CH3 | 2 | 2.35 – 2.45 | Singlet (s) | - | 3H | May show fine splitting ( |

Detailed Signal Interpretation

The Aromatic Region (6.5 – 7.5 ppm)

This region contains two distinct doublets.

-

The H6 Signal (Downfield): Resonates at a higher frequency (~7.3 ppm) because it is ortho to the electron-withdrawing Carboxylic Acid group. It appears as a doublet due to the meta-coupling with Fluorine (

Hz). -

The H3 Signal (Upfield): Resonates at a lower frequency (~6.9 ppm) relative to H6. Although it is ortho to the Fluorine, it is shielded by the resonance effects of the Fluorine and the electron-donating Methyl group. It appears as a doublet with a significantly larger splitting width (

Hz) due to the ortho-coupling with Fluorine.

The Aliphatic Region

-

The Methyl Group (2.4 ppm): A sharp singlet integrating to 3 protons. In high-resolution spectra (>500 MHz), this singlet may appear as a doublet of doublets or a broadened singlet due to long-range coupling with Fluorine (

) and H3, but it is treated as a singlet for routine identity confirmation.

Exchangeable Protons[10]

-

Amine (-NH2) and Acid (-COOH): These signals are concentration and water-dependent. In "wet" DMSO, the -COOH proton may merge with the water peak (3.33 ppm) or broaden into the baseline. The -NH2 protons usually appear as a broad hump around 5.2 ppm.

Logic Flow for Assignment

Figure 2: Decision tree for assigning aromatic protons based on Fluorine coupling constants.

Troubleshooting & Quality Control

Issue: Missing -COOH or -NH2 Signals

-

Cause: Proton exchange with residual water in the solvent.

-

Solution: Use a fresh ampoule of DMSO-d6. Alternatively, add 1-2 drops of

; this will intentionally wash out these signals (confirming they are exchangeable) and simplify the aromatic region.

Issue: Broadened Aromatic Peaks

-

Cause: Restricted rotation or aggregation.[2]

-

Solution: Run the experiment at 313 K (40°C). Sharpening of the peaks confirms the issue was dynamic/aggregation-based.

Issue: Methyl Group Splitting

-

Observation: The methyl peak at 2.4 ppm looks like a "doublet."

-

Verification: This is likely long-range coupling to the Fluorine (

Hz). Decoupling the Fluorine channel (if the probe allows

References

-

General NMR Data for Benzoic Acid Derivatives

-

Fluorine-Proton Coupling Constants

-

Synthesis and Characterization of 5-Amino-4-fluoro-2-methylbenzoic acid

-

Solvent Effects in NMR

Sources

- 1. rsc.org [rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 5. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jeolusa.com [jeolusa.com]

- 9. Benzoin(579-44-2) 1H NMR spectrum [chemicalbook.com]

- 10. ucl.ac.uk [ucl.ac.uk]

Application Note: High-Resolution Mass Spectrometry for the Characterization of 5-Amino-4-fluoro-2-methylbenzoic acid

Introduction

5-Amino-4-fluoro-2-methylbenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its structural motifs are found in various pharmacologically active compounds. As a critical building block, its unambiguous identification and characterization are paramount for ensuring the quality and integrity of downstream applications. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the analysis of such molecules.

This application note provides a comprehensive guide to the analysis of 5-Amino-4-fluoro-2-methylbenzoic acid using Electrospray Ionization (ESI) coupled with high-resolution tandem mass spectrometry (MS/MS). We will delve into the rationale behind method development, detailed experimental protocols, and an in-depth analysis of the compound's ionization and fragmentation behavior. This guide is intended for researchers, analytical chemists, and drug development professionals who require robust analytical methods for novel small molecules.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.

-

Molecular Formula: C₈H₈FNO₂

-

Molecular Weight: 169.15 g/mol

-

Monoisotopic Mass: 169.05391 u

-

Structure:

(Note: A placeholder for a proper chemical structure image)

The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) makes 5-Amino-4-fluoro-2-methylbenzoic acid an amphoteric molecule. This characteristic is key to its ionization behavior, making it amenable to analysis by ESI in both positive and negative ion modes.

Experimental Design & Rationale

Our approach utilizes Liquid Chromatography coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. This setup provides chromatographic separation from potential impurities, accurate mass measurement for high-confidence identification, and tandem MS capabilities for structural elucidation.

Ionization Strategy: Electrospray Ionization (ESI)

ESI is the ionization technique of choice due to the polar and ionizable nature of the analyte.[1][2][3]

-

Positive Ion Mode (+ESI): The amino group is the primary site of protonation, forming the [M+H]⁺ ion. The carboxylic acid group can also be protonated under certain conditions, though this is generally less favorable in the gas phase.[3][4] The choice of solvent and additives (e.g., formic acid) can influence the protonation site.[3][5]

-

Negative Ion Mode (-ESI): The carboxylic acid group readily loses a proton to form the [M-H]⁻ ion, particularly in the presence of a mild base (e.g., ammonium hydroxide) or in neutral to basic solutions.

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is employed to ensure the analyte is well-retained and separated from the solvent front and any potential non-polar impurities. The acidic and basic nature of the molecule allows for manipulation of retention time by adjusting the mobile phase pH. Adding a small amount of formic acid to the mobile phase serves a dual purpose: it sharpens chromatographic peaks by suppressing the ionization of silanol groups on the column and promotes protonation for efficient +ESI.

Workflow Overview

The entire analytical process, from sample preparation to final data interpretation, follows a systematic workflow.

Caption: Experimental workflow for the LC-MS/MS analysis of 5-Amino-4-fluoro-2-methylbenzoic acid.

Detailed Protocols

Materials and Reagents

-

5-Amino-4-fluoro-2-methylbenzoic acid (Standard, >98% purity)

-

LC-MS Grade Acetonitrile (ACN)

-

LC-MS Grade Water

-

LC-MS Grade Formic Acid (FA)

-

LC-MS Grade Methanol (for cleaning)

-

Microcentrifuge tubes

-

Autosampler vials with inserts

Sample Preparation Protocol

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 5-Amino-4-fluoro-2-methylbenzoic acid and place it into a 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water.

-

Vortex for 30 seconds, then sonicate for 5 minutes to ensure complete dissolution.

-

Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the 50:50 ACN:H₂O diluent.

-

Transfer the final working solution to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The following parameters are a robust starting point and can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Gradient Elution | |

| 0.0 - 1.0 min | 5% B |

| 1.0 - 5.0 min | Ramp to 95% B |

| 5.0 - 6.0 min | Hold at 95% B |

| 6.0 - 6.1 min | Return to 5% B |

| 6.1 - 8.0 min | Equilibrate at 5% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Positive Ion Mode (+ESI) | Negative Ion Mode (-ESI) |

| Mass Spectrometer | Agilent 6545XT AdvanceBio Q-TOF or equivalent | Agilent 6545XT AdvanceBio Q-TOF or equivalent |

| Scan Mode | MS and MS/MS | MS and MS/MS |

| Mass Range (MS1) | 50 - 300 m/z | 50 - 300 m/z |

| Gas Temperature | 300 °C | 300 °C |

| Gas Flow | 8 L/min | 8 L/min |

| Nebulizer | 35 psig | 35 psig |

| Sheath Gas Temp | 350 °C | 350 °C |

| Sheath Gas Flow | 11 L/min | 11 L/min |

| Capillary Voltage | 3500 V | 3500 V |

| Nozzle Voltage | 500 V | 500 V |

| Fragmentor | 120 V | 120 V |

| Collision Energy (CE) | 10, 20, 40 eV (stepped) | 10, 20, 40 eV (stepped) |

Results: Predicted Mass Spectra and Fragmentation Analysis

High-resolution mass spectrometry allows for the precise determination of ion masses, confirming elemental composition and providing insights into molecular structure through fragmentation analysis.

Precursor Ion Identification

-

Positive Ion Mode (+ESI): The expected protonated molecule [M+H]⁺ will be observed.

-

Theoretical m/z: 170.0617 (C₈H₉FNO₂⁺)

-

-

Negative Ion Mode (-ESI): The expected deprotonated molecule [M-H]⁻ will be observed.

-

Theoretical m/z: 168.0461 (C₈H₇FNO₂⁻)

-

Tandem MS (MS/MS) Fragmentation Pathways

Collision-induced dissociation (CID) of the precursor ions will yield characteristic product ions. The fragmentation patterns of benzoic acids are well-studied and typically involve losses of small neutral molecules from the carboxylic acid group.[6]